4,3'-Difluoro-3-(trifluoromethyl)biphenyl
Beschreibung
4,3’-Difluoro-3-(trifluoromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the biphenyl structure. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H7F5 |
|---|---|
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
1-fluoro-4-(3-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16,17)18/h1-7H |
InChI-Schlüssel |
XNZIDFBJXCWOSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the biphenyl structure using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4,3’-Difluoro-3-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and a trifluoromethyl group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4,3’-Difluoro-3-(trifluoromethyl)biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of fluorine-containing compounds’ effects on biological systems.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity to specific targets, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl: This compound has similar structural features but with additional fluorine and trifluoromethyl groups.
2,2’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl: Another similar compound with different substitution patterns.
Uniqueness
4,3’-Difluoro-3-(trifluoromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
